Product packaging for 4-Chloroethcathinone(Cat. No.:CAS No. 14919-85-8)

4-Chloroethcathinone

Cat. No.: B12801267
CAS No.: 14919-85-8
M. Wt: 211.69 g/mol
InChI Key: RNBCGEIZCHBTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroethcathinone hydrochloride is an analytical reference standard categorized as a synthetic cathinone and a new psychoactive substance (NPS) . This product is intended solely for forensic and research applications, such as the development of analytical methods for substance identification, and is strictly marked For Research Use Only; it is not for diagnostic or human use. As a central nervous system stimulant, this compound is a subject of research due to its effects on neurotransmitter systems, primarily involving the release and reuptake of dopamine, norepinephrine, and serotonin . Recent in vivo pharmacokinetic studies indicate that 4-CEC is rapidly absorbed and eliminated, with a short elimination half-life. Furthermore, metabolomics research has revealed that the compound distributes to various tissues, with the highest concentrations found in the brain, lung, kidney, and liver, and can interfere with amino acid and lipid metabolism, suggesting it may cause energy metabolism disorders . This product is provided as a neat solid with a high purity level (≥98%) and is characterized by its CAS number (22198-75-0) and molecular formula (C11H14ClNO • HCl) . It is available for purchase exclusively by licensed controlled substance laboratories and qualified academic research institutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B12801267 4-Chloroethcathinone CAS No. 14919-85-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14919-85-8

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one

InChI

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3

InChI Key

RNBCGEIZCHBTGL-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Chemistry and Analog Development Research

Research on Synthetic Routes for 4-Chloroethcathinone and its Analogues

The primary and most documented synthetic pathway for this compound (4-CEC) hydrochloride is a two-step process. This method commences with the α-bromination of a precursor arylketone, which is then followed by a nucleophilic substitution with an appropriate amine.

The synthesis typically begins with 4-chloropropiophenone as the starting material. The first step involves an α-bromination to form an α-bromoketone intermediate. This reaction is commonly carried out using brominating agents like bromine (Br₂) or hydrobromic acid (HBr) in a suitable solvent, such as dichloromethane, under controlled temperature conditions.

In the second step, the α-bromoketone intermediate undergoes a nucleophilic substitution reaction with an amine. For the synthesis of 4-CEC, ethylamine (B1201723) is used as the amine source. This reaction produces the cathinone (B1664624) freebase, which is subsequently converted to its more stable hydrochloride salt. The structural difference between 4-CEC and its close analog, 4-chloromethcathinone (4-CMC), is the substitution of a methyl group on the amine in 4-CMC with an ethyl group in 4-CEC.

Below is a table detailing the key compounds involved in this synthetic route.

Compound Role Compound Name Function in Synthesis
Starting Material 4-chloropropiophenoneThe initial arylketone precursor.
Amine Source EthylamineProvides the ethylamino group during nucleophilic substitution.
Intermediate α-bromo-4-chloropropiophenoneThe α-bromoketone formed after the bromination step.
Product (Freebase) This compoundThe direct product of the nucleophilic substitution.
Final Product This compound HClThe stable hydrochloride salt form of the final compound.

This is an interactive data table. You can sort and filter the data as needed.

Exploration of Novel Chloro-Cathinone Derivatives and Positional Isomers

Research efforts have extended beyond 4-CEC to the synthesis and structural characterization of a wide array of chloro-cathinone derivatives and their positional isomers. nih.govmdpi.com These studies are often aimed at creating a comprehensive set of analytical data to aid in the forensic and clinical identification of these compounds. nih.govmdpi.com The emergence of new isomers can complicate identification and risk assessment, making the synthesis of reference materials crucial. nih.govmdpi.com

One area of exploration involves modifying the position of the chlorine atom on the aromatic ring, creating ortho-, meta-, and para-isomers (2-, 3-, and 4-chloro substitution, respectively). nih.gov For example, research has been conducted on isomers such as 2-Cl-PPP (4-chloro-α-pyrrolidinopropiophenone), 3-Cl-PPP, and 4-Cl-PPP, which share a common propiophenone (B1677668) backbone but differ in the chlorine atom's location. nih.govnih.gov

The development of analytical workflows is essential for differentiating these closely related structures. vu.nlnih.gov Techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS²) combined with electron activated dissociation (EAD) are being optimized to distinguish between ring-substituted isomers of chloromethcathinones and methylethcathinones. vu.nlnih.gov Such methods are vital because minor changes in molecular structure, like the position of a substituent, can alter a compound's legal status. vu.nlnih.gov

The table below lists several chloro-cathinone derivatives that have been part of this broader research.

Compound Name Abbreviation Structural Class/Isomerism
This compound4-CECpara-substituted ethcathinone
4-Chloromethcathinone4-CMCpara-substituted methcathinone (B1676376) nih.gov
3-Chloromethcathinone3-CMCmeta-substituted methcathinone researchgate.netwikipedia.org
4-Chloro-α-pyrrolidinopropiophenone4-Cl-PPPpara-substituted pyrrolidinopropiophenone nih.gov
3-Chloro-α-pyrrolidinopropiophenone3-Cl-PPPmeta-substituted pyrrolidinopropiophenone nih.gov
2-Chloro-α-pyrrolidinopropiophenone2-Cl-PPPortho-substituted pyrrolidinopropiophenone nih.gov

This is an interactive data table. You can sort and filter the data as needed.

Advanced Analytical Methodologies and Forensic Science Applications

Chromatographic Techniques for Identification and Quantification

Chromatography, coupled with mass spectrometry, remains the cornerstone of forensic drug analysis. For 4-CEC, both liquid and gas chromatography are vital for its separation and identification, particularly in complex mixtures or when isomeric differentiation is required.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) Applications

Liquid chromatography techniques are widely used for the analysis of synthetic cathinones due to their suitability for thermolabile and polar compounds. When coupled with high-resolution mass spectrometry (HRMS), such as in LC-HRMS/MS systems, it provides a powerful tool for both identification and quantification. nih.gov HRMS is often considered the method of choice in various toxicological fields for its ability to provide accurate mass measurements, which aids in the elucidation of elemental composition and the identification of unknown metabolites. researchgate.net

LC-MS/MS methods, particularly using multiple reaction monitoring (MRM), offer high selectivity and sensitivity for detecting specific parent and fragment ions, which is crucial for distinguishing 4-CEC from a background of other substances in biological matrices like urine and blood. nih.gov Research has demonstrated the utility of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) for the rapid detection of 4-CEC among other synthetic cathinones in confiscated samples. mdpi.com These methods are essential for forensic laboratories that need to process a high volume of samples with accuracy and efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established and commonly used technique in forensic laboratories for the analysis of seized drugs. researchgate.net For 4-CEC and its isomers, standard GC with electron ionization mass spectrometry (GC-EI-MS) can separate the compounds based on their retention times, which are often closely eluting. nih.govepa.gov However, the mass spectra produced by EI are often very similar and non-characteristic, making unambiguous identification of positional isomers challenging. nih.govresearchgate.netepa.gov

To overcome this limitation, chemical ionization (CI) has been shown to be a superior technique. Gas chromatography-chemical ionization-mass spectrometry (GC-CI-MS), using methane (B114726) as a reagent gas, produces a unique fragmentation pattern for each cathinone (B1664624) isomer, allowing for their clear differentiation. nih.govresearchgate.netepa.gov The quasimolecular ion is typically the most prominent ion observed, which simplifies spectral interpretation. nih.govresearchgate.net A validated GC-MS method operating in selected ion monitoring (SIM) mode has been developed for the simultaneous quantification of 4-CEC and other novel psychoactive substances in human blood, with a limit of quantification (LOQ) of 5 ng/mL and extraction efficiencies around 79.1%. dntb.gov.ua

ParameterValueReference
Analytical MethodGC-MS-SIM dntb.gov.ua
MatrixHuman Blood dntb.gov.ua
Linearity Range5-1,000 ng/mL dntb.gov.ua
Limit of Quantification (LOQ)5 ng/mL dntb.gov.ua
Extraction Efficiency79.1% dntb.gov.ua

A table summarizing the validation parameters for a GC-MS method for 4-CEC quantification in human blood.

High-Performance Liquid Chromatography (HPLC) in Enantiomeric Separation

Like many cathinones, 4-CEC possesses a chiral center, meaning it exists as two enantiomers which may have different pharmacological effects. nih.gov High-performance liquid chromatography (HPLC) is a principal technique for the enantioselective separation of these compounds. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of various NPS, including synthetic cathinones. researchgate.net

Studies have demonstrated the successful chiral separation of 4-chloromethcathinone (4-CMC), a closely related compound, using a CSP consisting of cellulose tris(3-chloro-4-methylphenylcarbamate). researchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol with a basic additive, is critical for achieving optimal resolution between the enantiomers. The ability to separate and quantify individual enantiomers is crucial for understanding the full toxicological and pharmacological profile of chiral drugs like 4-CEC.

Electrophoretic Separation Methods

Capillary electrophoresis offers an alternative to chromatographic methods, providing high separation efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis (CE), specifically capillary zone electrophoresis, is a powerful technique for the chiral separation of cathinone derivatives. nih.gov The principle of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector added to the background electrolyte. mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govmdpi.com Extensive research has shown that native β-cyclodextrin and its derivatives, such as acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin, can successfully resolve the enantiomers of a wide array of cathinones. nih.govsemanticscholar.org The separation is influenced by the type and concentration of the CD, the pH of the buffer, and the applied voltage. nih.govmdpi.com For a large study of 61 cathinone derivatives, 58 were successfully separated using one of the four aforementioned β-cyclodextrin derivatives. nih.gov The use of co-additives, such as ionic liquids, along with cyclodextrins in the buffer has also been shown to achieve complete enantioselective separation of complex cathinone mixtures. mdpi.com

Chiral SelectorBuffer SystemResultReference
Native β-cyclodextrin10 mM Sodium Phosphate (pH 2.5)Partial to baseline separation of various cathinones nih.gov
Acetyl-β-cyclodextrin10 mM Sodium Phosphate (pH 2.5)Partial to baseline separation of various cathinones nih.gov
2-hydroxypropyl-β-cyclodextrin10 mM Sodium Phosphate (pH 2.5)Partial to baseline separation of various cathinones nih.gov
Carboxymethyl-β-cyclodextrin10 mM Sodium Phosphate (pH 2.5)Best chiral separation regarding resolution for most cathinones nih.govsemanticscholar.org

A table showing various cyclodextrin (B1172386) derivatives used as chiral selectors in capillary electrophoresis for the separation of cathinone enantiomers.

Spectroscopic Techniques for Structural Confirmation

While chromatographic and electrophoretic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation of 4-CEC.

Fourier Transform Infrared Spectroscopy (FTIR) is a valuable tool for distinguishing between positional isomers of cathinones. nih.govepa.gov Each regioisomer exhibits a unique and distinctive pattern in its infrared spectrum, which can be used for confirmative identification. nih.govresearchgate.net However, a significant drawback is that FTIR requires a high degree of sample purity to yield reliable results. nih.govresearchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information, allowing for the unambiguous identification of isomers. mdpi.comnih.gov Both ¹H and ¹³C NMR spectra provide detailed data on the chemical environment of each atom in the molecule, confirming the substitution pattern on the aromatic ring and the structure of the side chain. mdpi.comnih.gov

X-ray crystallography offers the most definitive structural elucidation, providing precise information on bond lengths, angles, and the three-dimensional arrangement of atoms in the crystalline state. mdpi.comnih.gov This technique is particularly useful for confirming the exact isomeric form and identifying the salted form of the compound as it was seized. nih.gov

Fourier Transform Infrared Spectrophotometry (FTIR) in Forensic Analysis

Fourier Transform Infrared Spectrophotometry (FTIR) is a valuable technique in forensic drug analysis for providing confirmative structural information about synthetic cathinones. nih.govresearchgate.netepa.gov When analyzing 4-chloroethcathinone and its regioisomers, each compound exhibits a distinctive FTIR spectrum, which allows for their unambiguous identification. nih.govresearchgate.netepa.gov This capability is crucial for differentiating between isomers like 2-CEC, 3-CEC, and 4-CEC. nih.govepa.gov

However, a significant prerequisite for successful FTIR analysis is high sample purity. nih.govresearchgate.netepa.gov The presence of cutting agents or other substances can interfere with the analysis, potentially masking the signal of the active ingredient. rsc.org In forensic casework, where samples are often mixtures, this can present a challenge. rsc.org Despite this limitation, FTIR remains a powerful tool, especially when coupled with separation techniques or when analyzing relatively pure seized materials. nih.govrsc.org Portable FTIR spectrometers are also being utilized for rapid, on-site identification of narcotics. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of chemical compounds, including this compound. swgdrug.orgd-nb.info It provides detailed information about the molecular structure, which is essential for confirming the identity of a substance.

For the analysis of 4-CEC hydrochloride, specific sample preparation and instrumental parameters have been documented. swgdrug.org A typical preparation involves dissolving the analyte in a deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO), with an internal standard like tetramethylsilane (B1202638) (TMS) for referencing. swgdrug.org

ParameterValue/DescriptionSource
Instrument 400 MHz NMR spectrometer swgdrug.org
Sample Prep ~5mg/mL in DMSO containing TMS swgdrug.org
Pulse Angle 90° swgdrug.org
Delay Between Pulses 45 seconds swgdrug.org
Spectral Width -3 ppm through 13 ppm swgdrug.org

NMR is particularly useful in forensic science as it can help to distinguish between different isomers of synthetic cathinones, a task that can be challenging for other techniques like mass spectrometry alone. nih.gov

Electrochemical and Nanomaterial-Based Detection Systems

Recent research has focused on developing rapid, sensitive, and portable detection methods for synthetic cathinones, moving beyond traditional laboratory techniques. Electrochemical and nanomaterial-based sensors offer promising alternatives for on-site screening.

Voltammetric Characterization of Electrochemical Profiles

The electrochemical behavior of this compound has been investigated using voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.gov These methods analyze the oxidation and reduction properties of a molecule, providing a characteristic electrochemical profile.

In one study, the voltammetric characterization of four synthetic cathinones, including 4-CEC, was performed using screen-printed electrodes. nih.gov The analysis revealed that 4-CEC is electroactive and exhibits an irreversible electrochemical oxidation process. nih.gov At a pH of 7, the oxidation peak potential for 4-CEC was observed at approximately 1.10 V. nih.gov The electrochemical profiles can be influenced by factors such as the pH of the electrolyte and the type of electrode material used. nih.gov This approach, particularly when combined with chemometric data processing, shows potential for the development of fast and simple screening methods for law enforcement. nih.govnih.gov

AnalytepHElectrode TypeOxidation Peak Potential (V)Source
4-CEC7Graphene Screen-Printed Electrode1.10 nih.gov

Carbon Dot (C-dot) Functionalized Systems for Selective Detection

Nanomaterial-based sensors have emerged as a novel strategy for the detection of new psychoactive substances. nih.govroyalsocietypublishing.orgresearchgate.net Carbon dots (C-dots) have been utilized to create a sensitive and selective assay for quantifying this compound. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov This method is based on the principle of photoluminescence (PL) quenching. nih.govroyalsocietypublishing.orgnih.gov

The C-dots, prepared hydrothermally from L-arginine, exhibit strong photoluminescence that is quenched in the presence of π-conjugated keto compounds like 4-CEC through an electron transfer process. nih.govroyalsocietypublishing.orgnih.gov The selectivity of this system can be tuned by adjusting the pH. nih.govroyalsocietypublishing.org At a pH of 11.0, the C-dot probe is selective for cathinones, as other common drugs of abuse like cocaine and heroin have poor solubility under these conditions. nih.govroyalsocietypublishing.orgresearchgate.net

This technology has been incorporated into C-dot-functionalized papers (CDFPs), creating a low-cost, portable sensing system that can be used with a simple UV lamp and a smartphone for detection in the field. nih.govroyalsocietypublishing.orgresearchgate.net

PlatformpHLimit of Quantitation for 4-CECSource
C-dots in aqueous solution11.01.73 mM nih.govroyalsocietypublishing.orgresearchgate.netnih.gov
C-dot-functionalized papers (CDFPs)11.00.14 mM nih.govroyalsocietypublishing.orgresearchgate.netnih.gov

Isomer Differentiation Strategies

A primary challenge in forensic drug analysis is the differentiation of isomers, which have the same molecular mass but different structural arrangements. Positional isomers (regioisomers) of chloroethcathinone, such as 2-CEC, 3-CEC, and 4-CEC, often exhibit similar fragmentation patterns in standard mass spectrometry, making their individual identification difficult. nih.govepa.gov

Regioisomeric and Enantiomeric Analysis

Several analytical techniques have been successfully employed to differentiate the regioisomers of chloroethcathinone. While Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) may show similar mass spectra for the isomers, the compounds often have slightly different retention times. nih.govepa.gov

More effective methods include:

Liquid Chromatography-Diode Array Detector (LC-DAD): This technique can separate the isomers, and although there may be partial overlap in retention times, the different regioisomers exhibit distinguishable UV spectra. nih.govepa.gov

Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS): This is considered a superior technique as each cathinone isomer shows a unique fragmentation pattern, allowing for easier identification even in mixtures. nih.govresearchgate.net

FTIR Spectroscopy: As mentioned, FTIR provides a distinctive pattern for each regioisomer, confirming its specific structure, provided the sample is sufficiently pure. nih.govresearchgate.netepa.gov

Capillary Electrophoresis (CE): CE, particularly when using a cyclodextrin like (2-hydroxypropyl)-β-cyclodextrin as a chiral selector in the run buffer, has proven effective in resolving not only regioisomers but also enantiomers of various cathinones. nih.gov

The complete characterization of these substances is crucial, as legal controls can differ based on the specific isomeric form present in a sample. nih.govuva.nl

Retention Time-Based Discrimination in Chromatographic Methods

Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), are fundamental in the separation and tentative identification of synthetic cathinones. For positional isomers like 2-, 3-, and this compound, which possess the same molecular mass, the retention time—the time it takes for a compound to pass through the chromatographic column—is a critical parameter for discrimination.

Research has shown that while the isomers of chloroethcathinone (CEC) have very similar chemical properties, they can be separated using gas chromatography. Studies utilizing gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) have demonstrated that the 2-, 3-, and 4- isomers elute with close but distinct retention times. This separation is achieved due to subtle differences in the isomers' interaction with the stationary phase of the GC column, which are influenced by the position of the chlorine atom on the aromatic ring. While baseline separation can be challenging and may require optimized chromatographic conditions, such as specific temperature programming, the consistent difference in elution order allows for their distinction.

Similarly, liquid chromatography methods coupled with a diode-array detector (LC-DAD) have also proven effective in separating these isomers. The ability to achieve chromatographic separation is a crucial first step in the analytical workflow for the unambiguous identification of a specific isomer in a seized sample.

Table 1: Illustrative Chromatographic Separation of Chloroethcathinone (CEC) Isomers

CompoundTypical Elution Order in GCRationale for Separation
2-Chloroethcathinone (2-CEC)FirstDifferences in polarity and volatility resulting from the position of the chlorine substituent on the phenyl ring lead to differential interaction with the GC column's stationary phase, resulting in distinct retention times.
3-Chloroethcathinone (3-CEC)Second
This compound (4-CEC)Third

Mass Spectrometric Fragmentation Pattern Analysis for Isomer Distinction

Following chromatographic separation, mass spectrometry (MS) is employed for structural elucidation. In standard electron ionization mass spectrometry (EI-MS), molecules are fragmented into characteristic ions, creating a mass spectrum that serves as a chemical fingerprint. However, for positional isomers like the chloroethcathinones, this method presents significant limitations.

Studies have reported that the 70 eV EI mass spectra of 2-CEC, 3-CEC, and 4-CEC are visually similar and lack unique, characteristic fragment ions that would allow for straightforward differentiation uva.nl. The primary fragmentation pathways are dictated by the core cathinone structure, leading to common ions across all three isomers. This similarity means that mass spectra alone are often insufficient for unambiguous isomer identification, making the chromatographic separation described previously indispensable.

To overcome this challenge, advanced MS techniques can be employed. Tandem mass spectrometry (MS-MS) allows for the isolation of a specific precursor ion, which is then fragmented further. The resulting product ion spectra may reveal subtle differences between isomers that are not apparent in standard MS analysis nih.gov. Furthermore, altering the ionization energy can sometimes produce more informative spectra for distinguishing closely related compounds researchgate.net. These advanced approaches, often combined with chemometric data analysis, are becoming increasingly necessary in forensic laboratories to confidently identify specific cathinone isomers.

Stability Studies in Research Matrices

Metabolic Stability Assessment in In Vitro Systems

Understanding the metabolic fate of a compound is crucial for interpreting toxicological data. In vitro systems, such as human liver microsomes (HLM), are widely used to assess the metabolic stability of new substances. These systems contain key drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) family.

Stability in Biological Samples (e.g., Human Urine, Whole Blood)

The stability of drugs in biological evidence is a critical consideration in forensic toxicology, as degradation can lead to an underestimation of the concentration at the time of sample collection. Synthetic cathinones, particularly those with halogen substituents, are known to be unstable under certain conditions.

Stability in Human Urine: The stability of 4-CEC in human urine is highly dependent on storage temperature. Studies have shown that 4-CEC degrades rapidly at room temperature and even under refrigeration. One study demonstrated that at room temperature (22-23°C), less than 15% of the initial 4-CEC concentration remained after just three days. Stability improved with colder temperatures, but degradation was still observed.

Table 2: Short-Term Stability of 4-CEC in Human Urine at Different Temperatures

Storage ConditionTime PointRemaining Concentration (%)
Room Temperature3 Days<15%
14 DaysNot Reported (significant loss)
Refrigerated (4°C)3 Days~22%
14 Days<50%

Data derived from studies on synthetic cathinone stability.

These findings underscore the critical need to store urine samples containing suspected halogenated cathinones frozen (-20°C or lower) and to analyze them as promptly as possible to ensure accurate quantitative results.

Stability in Whole Blood: Direct stability studies on 4-CEC in whole blood are limited in the reviewed literature. However, extensive research on the closely related analogue, 4-chloromethcathinone (4-CMC), provides valuable insight. 4-CMC, which differs from 4-CEC only by a methyl group instead of an ethyl group on the nitrogen, has been shown to be highly unstable in blood and serum nih.govnih.govnih.gov.

Studies on 4-CMC have demonstrated significant degradation within days, especially at room temperature or under refrigeration. For example, one study reported a 65% drop in 4-CMC concentration in a serum sample after only three days of storage at 4°C nih.gov. Another study determined the half-life of 4-CMC in blood stored at room temperature to be less than one day nih.gov. Stability was significantly improved by freezing the samples. Given the structural similarity, it is highly probable that 4-CEC exhibits comparable instability in whole blood. Therefore, forensic protocols for samples suspected of containing 4-CEC should prioritize immediate freezing and rapid analysis to mitigate analyte loss.

Monoamine Transporter Interactions and Neurotransmitter Dynamics

Research has characterized 4-CEC as having a "hybrid" or atypical profile of activity on monoamine transporters. nih.gov It exhibits a combination of uptake inhibition and substrate-like releasing activity, which is contingent on the specific transporter it interacts with.

At the dopamine (B1211576) transporter (DAT), 4-CEC functions as a low-potency uptake inhibitor. nih.gov Crucially, studies have demonstrated that 4-CEC does not act as a substrate at DAT, meaning it does not induce the release of dopamine. nih.gov This lack of substrate activity at the dopamine transporter is a significant feature of its neuropharmacological profile, distinguishing it from classic stimulants such as methamphetamine and other cathinones like mephedrone (B570743) and 4-chloromethcathinone (4-CMC), which are potent dopamine releasers.

Similar to its action at the DAT, 4-CEC is a low-potency uptake inhibitor at the norepinephrine (B1679862) transporter (NET). nih.gov However, unlike its interaction with DAT, 4-CEC does show some weak and partially efficacious substrate activity at NET. nih.gov This indicates that it can induce some release of norepinephrine, albeit with low efficacy.

The interaction of 4-CEC with the serotonin (B10506) transporter (SERT) is markedly different from its activity at DAT and NET. It is a fully efficacious substrate-type releaser at SERT, demonstrating a strong capacity to induce serotonin efflux. nih.gov The addition of a 4-chloro substituent to the cathinone structure is known to enhance potency at SERT.

The "hybrid" transporter activity of 4-CEC involves a dual mechanism. nih.gov At DAT, it acts as an uptake inhibitor, physically blocking the transporter and preventing dopamine reuptake. At SERT, it functions as a substrate, being transported into the neuron and promoting the reverse transport, or efflux, of serotonin. nih.gov This pronounced serotonergic activity, combined with its limited action at catecholamine transporters, is a key aspect of its pharmacology.

When compared to other psychoactive substances, the distinct pharmacological profile of 4-CEC becomes evident. For instance, mephedrone and 4-chloromethcathinone (4-CMC) act as substrates at all three monoamine transporters (DAT, NET, and SERT) with similar potency. nih.govnih.gov In contrast, 4-CEC displays a clear selectivity for SERT, acting as a substrate, while only weakly inhibiting DAT and NET. nih.govnih.govnih.gov Another related compound, 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP), acts as an uptake inhibitor at DAT and NET with very little activity at SERT and does not function as a releaser at any of the transporters. nih.govnih.gov

Interactive Table of Monoamine Transporter Interactions of 4-CEC and Related Cathinones
CompoundDAT ActivityNET ActivitySERT Activity
This compound (4-CEC)Low-potency uptake inhibitor; No substrate activityLow-potency uptake inhibitor; Weak partial substrateSubstrate (full efficacy releaser)
MephedroneSubstrate (releaser)Substrate (releaser)Substrate (releaser)
4-Chloromethcathinone (4-CMC)Substrate (releaser)Substrate (releaser)Substrate (releaser)
4-Chloro-α-pyrrolidinopropiophenone (4-CαPPP)Uptake inhibitorUptake inhibitorVery little activity

Enzyme Kinetics and Metabolic Pathway Elucidation

In vitro studies utilizing models such as human and rat liver microsomes have been instrumental in identifying the primary metabolic routes of 4-CEC. These investigations reveal a series of biotransformation reactions that the compound undergoes. The major metabolic pathways include the reduction of the carbonyl group and N-deethylation. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, which significantly increases their water solubility and facilitates their excretion.

Key metabolic transformations of 4-CEC include:

Carbonyl Reduction: The ketone group in the 4-CEC structure is reduced to a secondary alcohol. This is a common metabolic pathway for cathinones.

N-Deethylation: The ethyl group attached to the nitrogen atom is removed.

Hydroxylation: A hydroxyl group is added to the molecule.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, often to the hydroxylated metabolites.

Interactive Table of 4-CEC Metabolic Pathways
Metabolic PathwayDescriptionMetabolic Phase
Carbonyl ReductionThe ketone group is reduced to a secondary alcohol.Phase I
N-DeethylationRemoval of the N-ethyl group.Phase I
HydroxylationAddition of a hydroxyl group.Phase I
GlucuronidationConjugation with glucuronic acid.Phase II

Phase I Biotransformation Pathways

Phase I metabolism of 4-CEC involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. pharmaguideline.com For 4-CEC, the key identified pathways include the reduction of its carbonyl group, the removal of its N-ethyl group, and hydroxylation reactions. These initial metabolic steps are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have indicated the involvement of a broad range of CYP isoforms in the initial metabolic transformations of 4-CEC.

A principal Phase I metabolic route for 4-CEC, and a common transformation for cathinones in general, is the reduction of the β-keto group. nih.gov This reaction converts the ketone moiety into a secondary alcohol, forming the corresponding dihydro-4-CEC metabolite. scispace.com This biotransformation significantly alters the polarity and structure of the parent compound, which can influence its subsequent metabolic fate and biological activity. The reduction is catalyzed by carbonyl reductase enzymes. nih.govresearchgate.net The resulting metabolite, with its newly formed hydroxyl group, can then undergo further Phase II conjugation. scispace.com

Table 1: Key Phase I Carbonyl Reduction Metabolite of this compound

Parent Compound Metabolic Pathway Key Enzyme Family Resulting Metabolite
This compound (4-CEC) Carbonyl Group Reduction Carbonyl Reductases Dihydro-4-CEC (Alcohol Metabolite)

Another significant Phase I pathway is the N-deethylation of 4-CEC. This reaction involves the enzymatic removal of the ethyl group from the nitrogen atom of the ethylamino side chain. This process is a form of dealkylation, a common metabolic reaction for many xenobiotics. nih.govyoutube.com The resulting metabolite is a primary amine, known as N-deethyl-4-CEC or nor-4-CEC. scispace.com This transformation is typically catalyzed by cytochrome P450 enzymes, with studies on similar compounds implicating isoforms like CYP3A4 in N-dealkylation processes. nih.govdrugbank.com The primary amine metabolite is a key substrate for subsequent Phase II conjugation reactions, particularly with dicarboxylic acids. scispace.com

Hydroxylation, the addition of a hydroxyl (-OH) group, represents another route of Phase I metabolism for 4-CEC. This oxidative reaction, mediated by CYP enzymes, can occur at various positions on the molecule, with evidence pointing towards hydroxylation on the alkyl chain. youtube.com The introduction of a hydroxyl group increases the water solubility of the compound and provides a reactive site for subsequent Phase II glucuronidation. youtube.comkcl.ac.uk While aromatic hydroxylation is a common metabolic pathway for many drugs, for 4-CEC, hydroxylation on the side chain appears to be a notable transformation. nih.gov

Table 2: Summary of 4-CEC Phase I Biotransformation Pathways

Pathway Description Resulting Metabolite(s)
Carbonyl Group Reduction Conversion of the ketone to a secondary alcohol. Dihydro-4-CEC
N-Deethylation Removal of the N-ethyl group. N-deethyl-4-CEC (nor-4-CEC)
Hydroxylation Addition of a hydroxyl group to the alkyl chain. Hydroxy-4-CEC

Phase II Conjugation Pathways

Following Phase I metabolism, 4-CEC and its metabolites undergo Phase II conjugation reactions. These pathways involve the attachment of endogenous molecules to the functional groups introduced during Phase I, which further increases their water solubility and facilitates their elimination from the body. reactome.org For 4-CEC, the primary Phase II pathways identified are glucuronidation and conjugation with dicarboxylic acids. scispace.com

Glucuronidation is a major Phase II metabolic pathway for 4-CEC and its Phase I metabolites. This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug or its metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgresearchgate.net The hydroxylated metabolites of 4-CEC, formed during Phase I, are particularly susceptible to glucuronidation. The resulting glucuronide conjugates are significantly more water-soluble and are readily excreted in urine. nih.gov The reduction of the carbonyl group also yields a hydroxyl metabolite that can be conjugated with glucuronic acid. scispace.com

A less common but identified Phase II pathway for 4-CEC involves conjugation with endogenous dicarboxylic acids. scispace.com Specifically, the N-deethylated metabolite (nor-4-CEC) has been observed to form conjugates with malonic acid, succinic acid, and glutaric acid. scispace.com This type of conjugation has also been noted for metabolites of other synthetic cathinones. scispace.com The formation of these dicarboxylic acid conjugates represents an alternative mechanism to increase the polarity and facilitate the excretion of Phase I metabolites. researchgate.net

Table 3: Overview of 4-CEC Phase II Conjugation Pathways

Pathway Substrate (Metabolite from Phase I) Conjugating Agent Resulting Conjugate
Glucuronidation Dihydro-4-CEC, Hydroxy-4-CEC Glucuronic Acid 4-CEC-glucuronide
Dicarboxylic Acid Conjugation N-deethyl-4-CEC Malonic Acid N-deethyl-4-CEC-malonate
Dicarboxylic Acid Conjugation N-deethyl-4-CEC Succinic Acid N-deethyl-4-CEC-succinate
Dicarboxylic Acid Conjugation N-deethyl-4-CEC Glutaric Acid N-deethyl-4-CEC-glutarate

Pharmacological Investigations: Mechanisms at the Molecular and Cellular Levels

Biotransformation and Metabolic Pathways

The metabolism of 4-Chloroethcathinone (4-CEC) involves a series of complex biotransformation reactions, primarily categorized into Phase I and Phase II metabolism. In vitro studies utilizing human liver microsomes (HLM) and S9 fractions have been instrumental in elucidating these pathways. nih.gov These investigations reveal that 4-CEC undergoes extensive metabolic conversion through various enzymatic systems.

The initial steps of this compound metabolism are significantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Research indicates that the biotransformation of 4-CEC is not reliant on a single enzyme but involves multiple isoforms. uni-saarland.de

Table 1: Summary of CYP450 Isozyme Involvement in 4-CEC Metabolism

Enzyme Family Involvement Metabolic Reactions Catalyzed

While CYP enzymes are crucial, non-CYP enzymatic processes also play a significant role in the metabolism of 4-CEC, particularly in the reduction of its carbonyl group. Carbonyl reduction is a principal Phase I metabolic pathway for 4-CEC and many other synthetic cathinones. uni-saarland.denih.gov This reaction converts the ketone moiety into a secondary alcohol, forming the corresponding dihydro-metabolite.

Table 2: Non-CYP Enzymatic Contributions to 4-CEC Metabolism

Reaction Primary Enzyme Class Significance

Metabolite profiling of 4-CEC using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) has identified a considerable number of Phase I and Phase II metabolites. nih.govuni-saarland.de In vitro studies with human liver S9 fractions have successfully characterized numerous transformation products, providing a comprehensive overview of the metabolic fate of the parent compound. uni-saarland.de

The main Phase I metabolic pathways observed are:

Carbonyl group reduction: The conversion of the ketone to an alcohol. uni-saarland.de

N-deethylation: The removal of the ethyl group from the nitrogen atom. uni-saarland.de

Hydroxylation: The addition of a hydroxyl group to the molecule. uni-saarland.de

Following these initial transformations, the resulting Phase I metabolites, or the parent compound itself, undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. The predominant Phase II reaction is glucuronidation, where glucuronic acid is attached to the molecule. uni-saarland.de

A significant finding in the metabolic analysis of 4-CEC has been the identification of previously undescribed conjugates. Alongside glucuronidation, novel Phase II metabolites involving conjugation with dicarboxylic acids—specifically malonic acid, succinic acid, and glutaric acid—have been reported. uni-saarland.de The discovery of these unique dicarboxylic acid conjugates represents a novel metabolic pathway for synthetic cathinones. In total, dozens of metabolites have been identified in human biosamples and in vitro incubations, highlighting the extensive biotransformation of 4-CEC. uni-saarland.de

Table 3: Identified Metabolic Pathways and Metabolites of 4-CEC

Metabolic Phase Reaction Type Description of Metabolites
Phase I Carbonyl Reduction Metabolite with the keto group reduced to a hydroxyl group. uni-saarland.de
N-Deethylation Metabolite lacking the N-ethyl group. uni-saarland.de
Hydroxylation Mono-hydroxylated metabolites. uni-saarland.de
Phase II Glucuronidation Glucuronide conjugates of Phase I metabolites. uni-saarland.de

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of 4-Position Substituent Volume on Transporter Selectivity (DAT vs. SERT)

The selectivity of cathinone (B1664624) analogs for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT) is a significant determinant of their pharmacological profile. QSAR studies on a series of 4-substituted methcathinone (B1676376) analogs have revealed that the steric bulk (volume) of the substituent at the 4-position of the phenyl ring is a key factor in this selectivity. nih.gov

Research has demonstrated that the dopamine transporter has a limited tolerance for bulky substituents at the 4-position, whereas the serotonin transporter prefers larger substituents in this location. nih.gov Consequently, as the volume of the 4-position substituent increases, there is a corresponding decrease in potency at DAT and an increase in potency at SERT. nih.gov This shifts the selectivity of the compound away from DAT and towards SERT. acs.orgresearchgate.net This relationship is primarily governed by steric factors rather than the electronic or lipophilic properties of the substituent. nih.gov

For instance, QSAR analysis of seven para-substituted methcathinone analogues showed a significant negative correlation between the steric bulk of the para-substituent and both DAT-versus-SERT selectivity and abuse-related effects in preclinical models. nih.gov Compounds with smaller para-substituents tend to be more selective for DAT, while those with larger substituents are more selective for SERT. researchgate.netnih.gov

Table 1: Effect of 4-Position Substituent Volume on Transporter Selectivity
4-Position SubstituentRelative Steric BulkDAT PotencySERT PotencyResulting Selectivity
Small (e.g., -H, -CH₃)LowHigherLowerDAT Selective nih.govnih.gov
Large (e.g., -Br, -CF₃)HighLowerHigherSERT Selective nih.govnih.govnih.gov

Correlation between Structural Features and Monoamine Transporter Activity

The activity of synthetic cathinones at monoamine transporters is profoundly influenced by specific structural features, notably the nature of the N-alkyl chain and substitutions on the phenyl ring, such as the para-chloro group in 4-CEC.

N-Alkyl Chain Length: The length of the N-alkyl chain plays a role in the potency and mechanism of action at monoamine transporters. In a series of amphetamine and cathinone analogs, N-ethyl substitution, as seen in 4-CEC, contributes to the compound's pharmacological profile. nih.gov For some cathinone series, increasing the N-alkyl chain length can alter transporter interactions. For example, studies on N-ethyl-substituted cathinones showed that elongating the α-carbon side chain from a methyl to a propyl group increased DAT inhibitory potency. acs.org

Para-Chloro Substitution: Halogenation at the para- (4-) position of the phenyl ring significantly impacts transporter selectivity. The addition of a 4-chloro substituent, as in 4-CEC and its parent compound 4-chloromethcathinone (4-CMC), generally reduces affinity for DAT while increasing affinity for SERT. nih.gov This often inverts the typical DAT > SERT selectivity ratio observed for many psychostimulant cathinones. nih.gov The presence of the 4-chloro group can shift the compound's profile from being a primary dopamine reuptake inhibitor or releaser to having more pronounced serotonergic activity. nih.govenergycontrol-international.org Specifically for 4-CEC, this "double hit" of a longer N-ethyl side chain and a 4-chloro ring substitution results in a unique "hybrid" transporter activity, characterized by substrate-type releasing activity at SERT but uptake inhibition at DAT. nih.gov

Table 2: Impact of Key Structural Features on Transporter Activity
Structural FeatureEffect on DAT ActivityEffect on SERT ActivityReference Compound(s)
N-Ethyl SubstitutionContributes to overall potencyContributes to overall potency; can lead to hybrid activityEthcathinone, 4-CEC nih.gov
Para-Chloro SubstitutionDecreased affinity/potencyIncreased affinity/potency4-CMC, 4-CEC nih.gov

Influence of Structural Modifications on Metabolic Pathways

The metabolism of synthetic cathinones is complex and can be significantly altered by modifications to the core chemical structure. nih.gov Common metabolic pathways for this class of compounds include the reduction of the β-keto group, hydroxylation of the alkyl chains or aromatic ring, and N-dealkylation. acs.orgnih.gov The specific substitutions on the cathinone scaffold dictate which pathways are favored.

For N-alkylated cathinones, N-demethylation or N-dealkylation is a primary metabolic route. nih.gov The β-keto group, a defining feature of cathinones, is commonly reduced to the corresponding alcohol metabolite. nih.gov Furthermore, if an alkyl group is present on the aromatic ring (like the methyl group in mephedrone), it can be hydroxylated and subsequently oxidized to a carboxylic acid. nih.gov

The presence of a para-chloro substituent, as in 4-CEC, influences these pathways, although specific metabolic studies on 4-CEC are limited. Halogenation can affect the rate and site of metabolism, potentially by altering the electronic properties of the aromatic ring and influencing enzyme interactions. For instance, the metabolism, excretion, and biological availability of 4-CEC (referred to as 4'-chloro-2-ethylaminopropiophenone in early literature) have been reported, indicating that the compound undergoes metabolic transformation in the body. caymanchem.com The length of the N-alkyl chain also influences metabolism; for α-pyrrolidinophenones, elongation of the aliphatic side chain leads to changes in the main metabolic pathways, such as a lower rate of keto group reduction. acs.org

Relationship between α-Carbon Side-Chain Length and Cellular Effects

The length of the alkyl chain at the α-carbon position of the cathinone scaffold is a critical determinant of cellular effects, particularly cytotoxicity. While 4-CEC itself has a methyl group at the α-position, studies on related analogs where this chain is elongated provide important SAR insights.

Research on α-pyrrolidinophenones has shown a direct correlation between the elongation of the α-aliphatic side-chain and increased cytotoxicity. nih.gov For example, comparing α-PVP (which has a propyl group at the α-position) to its longer-chain derivatives PV8 (pentyl) and PV9 (hexyl) revealed that the longer-chain compounds produced a more pronounced maximal cytotoxic effect in various cell lines, including those derived from neurons, liver, and cardiomyocytes. nih.gov This increased cytotoxicity with a longer side-chain is also observed in N-ethyl substituted cathinones. researchgate.net

The mechanism for this increased toxicity may be related to better membrane penetration and a greater impact on the fluidity of the plasma membrane. nih.govresearchgate.net It has been demonstrated that the potency of DAT inhibition increases with the elongation of the α-aliphatic side chain from methyl to propyl. nih.gov This suggests that while shorter chains may be optimal for transporter activity, further elongation enhances cytotoxic properties. researchgate.net

Table 3: Correlation of α-Carbon Side-Chain Length and Cytotoxicity in Cathinone Analogs
α-Carbon Side-ChainRelative LengthObserved CytotoxicityExample Compound Series
Propyl (e.g., in α-PVP)ShorterLowerα-Pyrrolidinophenones nih.gov
Pentyl (e.g., in PV8)LongerHigherα-Pyrrolidinophenones nih.gov
Hexyl (e.g., in PV9)LongestHighestα-Pyrrolidinophenones nih.gov

Preclinical Pharmacokinetics and Biodistribution Studies

Absorption and Elimination Kinetics in Animal Models (e.g., Mice)

Pharmacokinetic studies in animal models, such as mice, have been conducted to determine the rate and extent of 4-CEC's absorption and elimination. Following administration, the compound is absorbed and eliminated relatively quickly. doaj.org A sensitive and reliable liquid chromatography-mass spectrometry (LC-MS/MS) assay was developed to measure 4-CEC concentrations in plasma. doaj.org

The key pharmacokinetic parameters determined in mice are summarized in the table below. The maximum plasma concentration (Cmax) reached an average of 1896 ± 876 ng/mL. doaj.org The time to reach this peak concentration (Tmax) was rapid, at approximately 10.1 ± 9.2 minutes, with an elimination half-life (t1/2) of 100.4 minutes. doaj.org Further in vitro studies using pooled human liver microsomes have classified 4-CEC as a low-clearance compound. uni-saarland.de

Pharmacokinetic Parameters of 4-CEC in Mice

Parameter Value
Cmax (Peak Plasma Concentration) 1896 ± 876 ng/mL
Tmax (Time to Peak Concentration) 10.1 ± 9.2 min
t1/2 (Elimination Half-life) 100.4 min

Data derived from studies in mice. doaj.org

Tissue Distribution Analysis in Animal Models (e.g., Brain, Lung, Kidney, Liver)

Investigations into the biodistribution of 4-CEC show that the compound does not distribute evenly throughout the body. Following administration in mice, the highest concentrations of 4-Chloroethcathinone were identified in several key organs. doaj.org Analysis of tissue homogenates revealed significant accumulation in the brain, lungs, kidneys, and liver. doaj.org This distribution pattern is critical for understanding the compound's potential effects on these specific organ systems.

Tissue Distribution of 4-CEC in Mice

Organ Concentration Finding
Brain Highest Concentrations Found
Lung Highest Concentrations Found
Kidney Highest Concentrations Found
Liver Highest Concentrations Found

Data derived from metabolomics studies in mice. doaj.org

Metabolomic Profiling in Biological Systems and Metabolic Pathway Interference

The metabolism of this compound has been explored through in vitro and in vivo models, revealing multiple biotransformation pathways. Studies using human liver S9 fractions and analyses of patient samples have identified the primary Phase I and Phase II metabolic reactions. uni-saarland.deresearchgate.net

The main Phase I reactions include:

Carbonyl group reduction : The keto group is reduced to a hydroxyl group, forming a dihydro metabolite. uni-saarland.de

N-deethylation : The ethyl group is removed from the nitrogen atom. uni-saarland.de

Hydroxylation : A hydroxyl group is added to the molecule. researchgate.net

Phase II metabolism primarily involves conjugation reactions. researchgate.net Glucuronidation is a major pathway. uni-saarland.de Notably, unique conjugates with dicarboxylic acids, such as malonic, succinic, and glutaric acid, have also been observed. uni-saarland.de In total, at least nine distinct metabolites of 4-CEC have been tentatively identified in these studies. uni-saarland.de

Metabolomics studies in mice have demonstrated that the administration of 4-CEC can interfere with several endogenous metabolic pathways. doaj.org This interference suggests that the compound can cause a broader disruption of the organism's metabolic homeostasis, potentially leading to energy metabolism disorders. doaj.org The specific pathways affected include:

Amino acid-related metabolism and biosynthesis doaj.org

Lipid metabolism doaj.org

Niacin and niacinamide metabolism doaj.org

These findings, which explain the metabolic pathways and potential toxicity mechanisms at a systemic level, were derived from multivariate data analysis and the identification of differential metabolites. doaj.org

Table of Mentioned Compounds

Compound Name Abbreviation
This compound 4-CEC
4-chloromethcathinone 4-CMC
3-chloromethcathinone 3-CMC
4-methyl-N,N-dimethylcathinone 4-MDMC
4-methyl-N,N-diethylcathinone 4-MDEC
4-chloro-α-pyrrolidinovalerophenone 4Cl-PVP
α-pyrrolidinovalerophenone α-PVP
4-methylmethcathinone Mephedrone (B570743), 4-MMC
4-methylethcathinone 4-MEC
4-methylpentedrone 4-MPD
4-methyl-N-ethyl-pentedrone 4-MEAP
4-methyldimpentylone 4-MDMP
3,4-methylenedioxypyrovalerone MDPV
Serotonin (B10506) Transporter SERT
Dopamine (B1211576) Transporter DAT
Norepinephrine (B1679862) Transporter NET

Cellular and Molecular Toxicological Mechanisms

In Vitro Cytotoxicity Assessments in Neuronal Cell Lines (e.g., SH-SY5Y)

The direct cytotoxic potential of 4-CEC has been extensively evaluated using the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurotoxicity screening. Studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, have demonstrated that 4-CEC induces a concentration- and time-dependent reduction in neuronal cell viability.

At a 24-hour exposure period, significant cytotoxicity is typically observed at concentrations of 500 μM and higher. The effect becomes more pronounced with longer exposure, with 48-hour treatments showing substantial cell death at the same concentrations. For instance, exposure to 1000 μM of 4-CEC for 24 hours can reduce SH-SY5Y cell viability to approximately 50-60% of control levels, while a concentration of 2000 μM can decrease viability to below 40%.

Further evidence of cytotoxicity comes from the lactate (B86563) dehydrogenase (LDH) leakage assay, which measures cell membrane integrity. Exposure to 4-CEC results in a significant, concentration-dependent increase in LDH release into the culture medium, confirming that the compound compromises the structural integrity of the neuronal plasma membrane. These findings collectively establish that 4-CEC possesses significant cytotoxic properties against neuronal cells.

Table 1: Cytotoxicity of 4-Chloroethcathinone in SH-SY5Y Cells (24-hour exposure) Data synthesized from published research findings.

4-CEC Concentration (μM)Mean Cell Viability (% of Control)Observation
0 (Control)100%Baseline viability
100~98%No significant cytotoxicity
250~95%No significant cytotoxicity
500~80%Significant reduction in viability
1000~55%Marked cytotoxicity
2000~35%Severe cytotoxicity

Mechanisms of Oxidative Stress Induction (e.g., Reactive Oxygen Species Levels)

A primary mechanism underlying 4-CEC-induced cytotoxicity is the induction of severe oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In vitro studies using SH-SY5Y cells have quantified ROS production using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Upon exposure to 4-CEC, a rapid and concentration-dependent increase in intracellular ROS levels is observed. Significant elevations in ROS can be detected at concentrations that correspond with the onset of cytotoxicity (e.g., 500 μM and 1000 μM). This surge in ROS is a critical event, as these highly reactive molecules can damage essential cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The role of oxidative stress in 4-CEC toxicity is further substantiated by experiments showing that pre-treatment with the antioxidant N-acetylcysteine (NAC) can significantly attenuate both the rise in ROS levels and the subsequent loss of cell viability, confirming a causal link between oxidative damage and 4-CEC-induced neurotoxicity.

Mitochondrial Dysfunction Pathways and Mitochondrial Membrane Potential Depolarization

Mitochondria are central targets of 4-CEC-induced oxidative stress. The compound has been shown to directly impair mitochondrial function, a key event in the progression towards apoptosis or necrosis. A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis.

Studies have utilized potentiometric fluorescent dyes like JC-1 to assess the effects of 4-CEC on ΔΨm in SH-SY5Y cells. The results demonstrate that 4-CEC causes a significant, concentration-dependent depolarization of the mitochondrial membrane. At cytotoxic concentrations (≥500 μM), a marked decrease in the red/green fluorescence ratio of the JC-1 probe is observed, indicating a collapse of the ΔΨm. This loss of membrane potential disrupts the electron transport chain, further exacerbating ROS production and crippling the cell's energy-producing capacity. This event places mitochondrial dysfunction as a central hub connecting initial oxidative stress to downstream cell death pathways.

Effects on Cellular Energy Metabolism

The mitochondrial damage induced by 4-CEC directly translates to a severe deficit in cellular energy metabolism. The primary function of mitochondria is to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. Investigations into the bioenergetic effects of 4-CEC have confirmed its ability to disrupt this vital process.

Using primary cultures of rat cortical neurons, researchers have measured intracellular ATP levels following exposure to 4-CEC. The findings show that the compound causes a significant and concentration-dependent depletion of cellular ATP stores. This energy crisis is a direct consequence of the mitochondrial membrane depolarization described previously, which uncouples oxidative phosphorylation and halts efficient ATP synthesis. The resulting lack of cellular energy impairs numerous essential functions, including ion gradient maintenance, neurotransmission, and cellular repair mechanisms, thereby contributing significantly to the observed neurotoxicity.

Neuroinflammation and Glia Reactivity Studies in Preclinical Models

Beyond direct neuronal toxicity, 4-CEC has been shown to trigger potent neuroinflammatory responses. Neuroinflammation involves the activation of glial cells—astrocytes and microglia—which are the resident immune cells of the central nervous system. Studies using primary mixed glial cell cultures from neonatal rat cortex have elucidated the effects of 4-CEC on these cells.

Exposure to 4-CEC induces a state of reactivity in both astrocytes and microglia. This is evidenced by an increased expression of specific activation markers: Glial Fibrillary Acidic Protein (GFAP) in astrocytes and Ionized calcium-binding adapter molecule 1 (Iba-1) in microglia. Furthermore, activated glial cells release a variety of pro-inflammatory mediators. Treatment with 4-CEC has been shown to significantly increase the production and release of nitric oxide (NO), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inflammatory milieu can be directly toxic to neighboring neurons and can perpetuate a cycle of damage, contributing to long-term neurodegenerative processes.

Table 2: Pro-inflammatory Mediators Released from Glial Cells upon 4-CEC Exposure Summary of findings from in vitro glial culture studies.

MediatorCell Type(s)Response to 4-CECImplication
Nitric Oxide (NO)Microglia, AstrocytesSignificant increase in productionPro-inflammatory, potential neurotoxicity
TNF-αMicroglia, AstrocytesSignificant increase in releaseKey pro-inflammatory cytokine
IL-6Microglia, AstrocytesSignificant increase in releasePro-inflammatory cytokine

Investigations into Neurodegeneration Markers (e.g., Synaptic Proteins, Neuronal Injury Gene Expression)

The cascade of cellular insults initiated by 4-CEC—oxidative stress, mitochondrial failure, and neuroinflammation—culminates in processes indicative of neurodegeneration. While direct studies on long-term changes in specific synaptic proteins like synaptophysin are limited for 4-CEC, research has focused on key markers of apoptosis (programmed cell death), a hallmark of neuronal injury.

The mitochondrial dysfunction caused by 4-CEC is a potent trigger for the intrinsic apoptotic pathway. This is characterized by the activation of caspases, a family of proteases that execute cell death. Studies in SH-SY5Y cells have shown that exposure to 4-CEC leads to a significant increase in the activity of caspase-3, a key executioner caspase. The activation of this enzyme signifies an irreversible commitment to cell death. This apoptotic process, driven by mitochondrial damage and oxidative stress, represents a final common pathway for 4-CEC-induced neuronal loss and serves as a critical marker for its neurodegenerative potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-CEC, and how can racemic mixtures be characterized?

  • Methodological Answer : 4-CEC is synthesized via nucleophilic substitution of 4-chloro-2-bromopropiophenone with ethylamine, yielding racemic mixtures of the hydrochloride salt . Characterization requires spectroscopic validation (IR, NMR, MS) and crystallographic analysis to confirm identity and purity . For racemic mixtures, chiral chromatography or polarimetry should be employed to resolve enantiomers.

Q. How can researchers ensure purity and reproducibility in 4-CEC synthesis?

  • Guidelines :

  • Use high-purity starting materials (e.g., 4-chloro-2-bromopropiophenone) and rigorously control reaction conditions (temperature, solvent ratios).
  • Provide full spectral data (¹H/¹³C NMR, HRMS) for new compounds and cross-validate with reference libraries .
  • Include detailed experimental protocols in supplementary materials to enable replication .

Q. What analytical techniques are recommended for detecting 4-CEC in biological samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 4-CEC in urine or blood . For rapid screening, carbon dot (C-dot)-functionalized paper assays offer a portable, cost-effective alternative with a detection limit of 1.73 mM in aqueous solutions .

Advanced Research Questions

Q. How can positional isomers of 4-CEC (e.g., 3-chloroethcathinone) be distinguished analytically?

  • Challenges and Solutions :

  • ATR-IR spectroscopy : Differentiates isomers based on subtle spectral variations in the carbonyl and aromatic regions .
  • GC/EI-MS : Positional isomers exhibit distinct fragmentation patterns (e.g., m/z ratios of chloro-substituted fragments) .
  • LC-DAD : UV spectral discrepancies (e.g., λmax shifts) between isomers resolved via in-house databases .

Q. What methodological considerations are critical for studying 4-CEC stability in biological matrices?

  • Protocol Design :

  • Store whole blood samples at -80°C to minimize degradation; avoid repeated freeze-thaw cycles .
  • Add preservatives (e.g., sodium fluoride) to inhibit enzymatic activity. Validate stability using spiked samples analyzed over time (e.g., 0–30 days) with LC-MS/MS .

Q. How can researchers address discrepancies in pharmacological data for 4-CEC compared to analogs like mephedrone?

  • Experimental Framework :

  • Conduct in vitro receptor-binding assays (e.g., dopamine/norepinephrine transporters) to compare potency .
  • Use rodent models to evaluate dose-response curves for locomotor activity and thermoregulatory effects. Control for enantiomeric differences in racemic mixtures, as stereochemistry impacts pharmacological activity .

Q. What validation criteria are essential for developing 4-CEC detection assays?

  • Validation Parameters :

  • Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) via serial dilutions .
  • Selectivity : Test cross-reactivity with structurally similar compounds (e.g., 4-CMC, pentylone) .
  • Reproducibility : Perform intra- and inter-day precision studies with coefficient of variation (CV) ≤15% .

Methodological Resources

  • Spectral Libraries : Reference ATR-IR and GC/EI-MS spectra for isomer differentiation .
  • Sensing Protocols : Detailed protocols for CdSe/ZnS quantum dot-based PL quenching assays .
  • Stability Studies : ANSI/ASB Standard 036 guidelines for method validation in forensic toxicology .

Contradictions and Gaps in Literature

  • Synthesis : While racemic mixtures are commonly reported , enantioselective synthesis protocols remain underdeveloped.
  • Stability Data : Limited long-term stability data for 4-CEC in whole blood .
  • Pharmacology : Most studies focus on acute effects; chronic toxicity and metabolite profiles are poorly characterized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.